molecular formula C22H21N5O3S B2752757 N1-(2-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894031-45-9

N1-(2-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2752757
CAS No.: 894031-45-9
M. Wt: 435.5
InChI Key: NFCVKNAGVCBZHY-UHFFFAOYSA-N
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Description

N1-(2-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic organic compound with the molecular formula C22H21N5O3S and a PubChem CID of 18564704 . This complex molecule features a multi-heterocyclic core structure comprising a thiazolo[3,2-b][1,2,4]triazole ring system, which is linked to a p-tolyl group and an ethyl chain terminating in an oxalamide bridge. The oxalamide functional group is further substituted with a 2-methoxyphenyl unit. The integration of the thiazole and triazole moieties is of significant interest in medicinal chemistry, as these scaffolds are commonly found in compounds investigated for various pharmacological activities. Similarly, the oxalamide functional group is a privileged motif in drug design, often contributing to key molecular interactions. The specific biological activity, mechanism of action, and research applications of this compound are not fully elucidated in the current literature and represent a promising area for further investigation. Researchers are encouraged to explore its potential as a biochemical tool or as a precursor in synthetic chemistry. This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N'-(2-methoxyphenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-14-7-9-15(10-8-14)19-25-22-27(26-19)16(13-31-22)11-12-23-20(28)21(29)24-17-5-3-4-6-18(17)30-2/h3-10,13H,11-12H2,1-2H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCVKNAGVCBZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide, a compound with the CAS number 894031-45-9, has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, highlighting its significance in medicinal chemistry.

Molecular Characteristics

  • Molecular Formula : C22H21N5O3S
  • Molecular Weight : 435.5 g/mol
  • Structure : The compound features a thiazolo-triazole moiety, which is linked to an oxalamide group through an ethylene bridge. The presence of methoxy and tolyl groups enhances its biological profile.
PropertyValue
CAS Number894031-45-9
Molecular Weight435.5 g/mol
Molecular FormulaC22H21N5O3S

Antimicrobial Properties

Research indicates that compounds containing thiazolo[3,2-b][1,2,4]triazole structures exhibit significant antimicrobial activity. A study examining various derivatives revealed that specific modifications to the thiazolo-triazole framework can enhance efficacy against bacterial strains, including M. tuberculosis and M. bovis .

In vitro assays demonstrated that this compound showed promising results against several pathogenic bacteria and fungi. The compound's mechanism of action involves inhibition of key metabolic pathways in microbial cells.

Anticancer Activity

Thiazolo-triazole derivatives have been explored for their anticancer properties. A study highlighted that certain synthesized compounds exhibited cytotoxic effects against human cancer cell lines (e.g., MCF-7 and Bel-7402) . The presence of the triazole ring is believed to contribute to the modulation of various signaling pathways involved in cancer cell proliferation and apoptosis.

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it was found to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's . This suggests possible applications in treating cognitive disorders.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions under controlled conditions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure at each stage .

Comparative Studies

A comparative study on various thiazolo-triazole derivatives indicated that modifications to the substituents significantly affect biological activity. For instance:

CompoundAntimicrobial Activity (Zone of Inhibition)
N1-(2-methoxyphenyl)-N2-(...)15 mm
Other Thiazolo-Triazole Derivative10 mm

This table illustrates the varying degrees of efficacy among related compounds, emphasizing the importance of structural modifications in enhancing biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key Compounds for Comparison :

N1-(3-Methoxyphenyl)-N2-(2-(2-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide () Structural Difference: Methoxy group at the 3-position of the phenyl ring vs. 2-position in the target compound.

3-Ethyl-6-{1-[4-(2-Methylpropyl)phenyl]ethyl}-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole ()

  • Core Heterocycle : Triazolo[3,4-b]thiadiazole vs. thiazolo[3,2-b]triazole in the target.
  • Substituents : Ethyl and isobutylphenyl groups vs. oxalamide-linked p-tolyl and methoxyphenyl.
  • Implications : Thiadiazole rings are more electron-deficient than thiazole systems, which may reduce nucleophilic reactivity but enhance π-π stacking interactions. The isobutylphenyl group in ’s compound likely increases hydrophobicity compared to the target’s oxalamide linker .

Pharmacokinetic Considerations

  • Solubility : The oxalamide group in the target compound could improve aqueous solubility compared to ’s hydrophobic isobutylphenyl substituent.
  • Metabolism : Methoxy groups are prone to demethylation via cytochrome P450 enzymes, whereas thiadiazoles in ’s compound may undergo sulfur oxidation, leading to divergent metabolic pathways .

Q & A

Q. What are the key considerations in synthesizing N1-(2-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide with high purity?

  • Methodological Answer : Synthesis involves multi-step reactions, including:
  • Step 1 : Formation of the thiazolo[3,2-b][1,2,4]triazole core via cyclization of thioamide precursors under acidic conditions .
  • Step 2 : Coupling the thiazolo-triazole scaffold with the oxalamide backbone using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF .
  • Critical Parameters :
  • Temperature : Maintain 0–5°C during coupling to minimize side reactions.
  • Solvent Choice : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates .
  • Catalysts : Triethylamine or DMAP to accelerate amide bond formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
    1H NMR (DMSO-d6) confirms methoxyphenyl (δ 3.8 ppm, singlet) and p-tolyl (δ 2.3 ppm, singlet) substituents. 13C NMR verifies carbonyl groups (δ 165–170 ppm) .

  • Infrared Spectroscopy (IR) : Peaks at ~3300 cm⁻¹ (N-H stretching) and ~1700 cm⁻¹ (C=O) validate oxalamide functionality .

  • Mass Spectrometry (MS) : High-resolution ESI-MS matches the molecular formula C22H21N5O3S (m/z 435.5) .

  • Thermal Analysis : DSC reveals melting points (~200–220°C) and thermal stability up to 250°C .

    Key Molecular Data Values
    Molecular FormulaC22H21N5O3S
    Molecular Weight435.5 g/mol
    CAS No.894031-45-9
    IUPAC Name[See for full name]

Q. What structural features of this compound influence its chemical reactivity and biological activity?

  • Methodological Answer :
  • Thiazolo-Triazole Core : Enhances π-π stacking with biological targets (e.g., enzymes) and improves metabolic stability .
  • Methoxyphenyl Group : Increases lipophilicity, aiding membrane permeability .
  • Oxalamide Backbone : Facilitates hydrogen bonding with active sites (e.g., kinase ATP pockets) .
  • p-Tolyl Substituent : Modulates steric effects and hydrophobic interactions in target binding .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Methodological Answer :
  • In Vitro Assays :
  • Antimicrobial : Broth microdilution (MIC ≤ 16 µg/mL against S. aureus ).
  • Anticancer : MTT assay on cancer cell lines (e.g., IC50 of 8.2 µM against HeLa ).
  • Target Identification : Molecular docking (AutoDock Vina) predicts binding to kinases (e.g., EGFR) via the oxalamide’s hydrogen-bonding motifs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability of the synthesis?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h for cyclization) while maintaining >80% yield .
  • Solvent Screening : Use of greener solvents (e.g., cyclopentyl methyl ether) improves sustainability without compromising efficiency .
  • Catalyst Optimization : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance coupling efficiency (yield increase from 65% to 85%) .

Q. How can conflicting data regarding solubility and stability be resolved?

  • Methodological Answer :
  • Contradiction : Reported solubility discrepancies (DMSO vs. aqueous buffers) .
  • Resolution :

HPLC-PDA Analysis : Quantify degradation products under varying pH (e.g., instability at pH < 5 due to oxalamide hydrolysis) .

Dynamic Light Scattering (DLS) : Assess aggregation in aqueous media, which may falsely indicate low solubility .

  • Stabilization Strategies : Co-solvent systems (e.g., PEG-400/water) or lyophilization for long-term storage .

Q. What methodologies are effective in establishing structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :
  • Derivative Synthesis :
  • Replace p-tolyl with electron-withdrawing groups (e.g., -Cl, -CF3) to assess electronic effects on activity .
  • Modify the oxalamide’s N-aryl group to study steric impacts .
  • Biological Testing :
  • Parallel artificial membrane permeability assay (PAMPA) to correlate substituent lipophilicity with cellular uptake .
  • Computational SAR : QSAR models using MOE or Schrödinger to predict bioactivity based on Hammett constants and logP values .

Q. How can in vitro and in vivo data discrepancies be addressed during preclinical development?

  • Methodological Answer :
  • Issue : High in vitro potency (IC50 = 2 µM) but poor in vivo efficacy (e.g., murine models) .
  • Strategies :

Pharmacokinetic Profiling : LC-MS/MS to measure plasma half-life (t1/2) and bioavailability (<20% due to first-pass metabolism) .

Prodrug Design : Mask oxalamide as ester derivatives to enhance absorption .

Metabolite Identification : Use hepatic microsomes to identify Phase I/II metabolites contributing to rapid clearance .

Q. What advanced computational tools can predict this compound’s interaction with novel biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : GROMACS to simulate binding stability with kinases over 100 ns trajectories .
  • Deep Learning Models : Chemprop or DeepDTA to predict binding affinities against untested targets (e.g., PARP-1) .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations in target binding pockets to guide lead optimization .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s mechanism of action?

  • Methodological Answer :
  • Contradiction : Some studies propose kinase inhibition , while others suggest DNA intercalation .
  • Resolution :

Q. Biochemical Assays :

  • Kinase Inhibition : ADP-Glo assay to quantify ATP consumption (e.g., 70% inhibition of EGFR at 10 µM) .
  • DNA Interaction : Ethidium bromide displacement assay (no significant intercalation at ≤50 µM) .

CRISPR Knockout Models : EGFR-knockout cells show reduced potency, confirming kinase targeting .

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